MFCD04989468
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Overview
Description
Ethyl 4-cyano-5-{[(6-methoxy-2-oxo-2H-chromen-3-yl)carbonyl]amino}-3-methyl-2-thiophenecarboxylate is a complex organic compound that belongs to the class of heterocyclic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MFCD04989468 typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Chromenone Moiety: The chromenone moiety can be synthesized through the cyclization of appropriate phenolic compounds with acetic anhydride under acidic conditions.
Thiophene Ring Construction: The thiophene ring is often constructed via the Gewald reaction, which involves the condensation of a ketone with a cyanoacetamide in the presence of elemental sulfur.
Coupling Reaction: The final step involves coupling the chromenone moiety with the thiophene ring through an amide bond formation using coupling reagents such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-cyano-5-{[(6-methoxy-2-oxo-2H-chromen-3-yl)carbonyl]amino}-3-methyl-2-thiophenecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the cyano group to an amine group.
Substitution: Nucleophilic substitution reactions can occur at the cyano group or the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
Ethyl 4-cyano-5-{[(6-methoxy-2-oxo-2H-chromen-3-yl)carbonyl]amino}-3-methyl-2-thiophenecarboxylate has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Material Science: The compound’s unique structure makes it a candidate for use in organic electronics and photovoltaic cells.
Biological Studies: It is used in studies related to enzyme inhibition and protein binding due to its complex structure.
Mechanism of Action
The mechanism of action of MFCD04989468 involves its interaction with specific molecular targets such as enzymes and receptors. The compound’s chromenone moiety is known to interact with the active sites of enzymes, inhibiting their activity. Additionally, the thiophene ring can participate in π-π interactions with aromatic amino acids in proteins, enhancing its binding affinity.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-cyano-5-{[(6-methoxy-2-oxo-2H-chromen-3-yl)carbonyl]amino}-3-methyl-2-thiophenecarboxylate: .
MMFCD04989468: .
Propyl 4-cyano-5-{[(6-methoxy-2-oxo-2H-chromen-3-yl)carbonyl]amino}-3-methyl-2-thiophenecarboxylate: .
Uniqueness
Ethyl 4-cyano-5-{[(6-methoxy-2-oxo-2H-chromen-3-yl)carbonyl]amino}-3-methyl-2-thiophenecarboxylate is unique due to its specific combination of a chromenone moiety and a thiophene ring, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C20H16N2O6S |
---|---|
Molecular Weight |
412.4 g/mol |
IUPAC Name |
ethyl 4-cyano-5-[(6-methoxy-2-oxochromene-3-carbonyl)amino]-3-methylthiophene-2-carboxylate |
InChI |
InChI=1S/C20H16N2O6S/c1-4-27-20(25)16-10(2)14(9-21)18(29-16)22-17(23)13-8-11-7-12(26-3)5-6-15(11)28-19(13)24/h5-8H,4H2,1-3H3,(H,22,23) |
InChI Key |
JOOWPTUZEOQILL-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(C(=C(S1)NC(=O)C2=CC3=C(C=CC(=C3)OC)OC2=O)C#N)C |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(S1)NC(=O)C2=CC3=C(C=CC(=C3)OC)OC2=O)C#N)C |
Origin of Product |
United States |
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